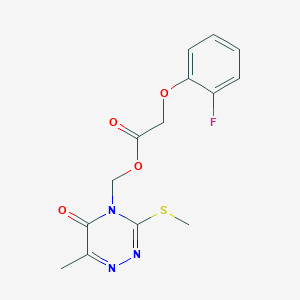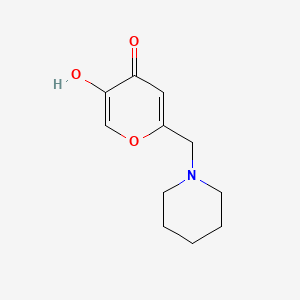
5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives, which may share some structural similarities with the compound you mentioned, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biological activities .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological significance . Various synthetic strategies, including Suzuki–Miyaura coupling and other transformations such as oxidations, aminations, halogenations, and C–C-bond-formations, have been developed .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. Indole derivatives, for example, readily undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While specific information on “5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one” is not available, indole derivatives are generally crystalline and colorless with specific odors .Applications De Recherche Scientifique
Hybrid Catalysts in Medicinal Chemistry
The pyranopyrimidine core, closely related to 5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one, is a key precursor in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The development of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione derivatives through one-pot multicomponent reactions has been extensively explored using diverse hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. This review emphasizes the application of these catalysts in synthesizing complex scaffolds with potential lead molecules for therapeutic use (Parmar, Vala, & Patel, 2023).
Role in Anticancer Research
Baicalein, structurally similar to 5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one, demonstrates anticancer activities through its effects on cell proliferation, metastasis, apoptosis, and autophagy in hepatocellular carcinoma (HCC). This comprehensive review summarizes baicalein's diverse anti-cancer effects and underlying molecular mechanisms, highlighting its potential as a novel anticancer drug for HCC treatment (Bie et al., 2017).
Antidepressant Targets
A review on antidepressants and traditional Chinese medicine targets the 5-HT1A receptor, emphasizing the structural and functional significance of compounds like 5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one in modulating serotonin levels. This receptor plays a crucial role in depression and responses to antidepressants, with many drugs targeting the 5-HT1A receptor showing similar functional groups, such as piperazine and piperidine, indicating the therapeutic potential of related compounds (Wang et al., 2019).
Radical Scavenging and Cell Impairment
Chromones and their derivatives, akin to 5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one, exhibit significant antioxidant properties by neutralizing active oxygen and free radicals, thus delaying or inhibiting cell impairment. The review highlights over 400 naturally and synthetically derived chromone derivatives with antioxidant potential, underlying the critical structural elements for radical scavenging activity (Yadav et al., 2014).
Enhancing Bioavailability
p-Coumaric acid and its conjugates, sharing functional similarities with 5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one, have been studied for their biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. The review discusses the bioavailability and bioaccessibility of p-coumaric acid, emphasizing the enhancement of biological activities through conjugation and the need for further exploration to solve the puzzle of high activity despite low absorption (Pei et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-hydroxy-2-(piperidin-1-ylmethyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-10-6-9(15-8-11(10)14)7-12-4-2-1-3-5-12/h6,8,14H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXENHQISOGPMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=O)C(=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

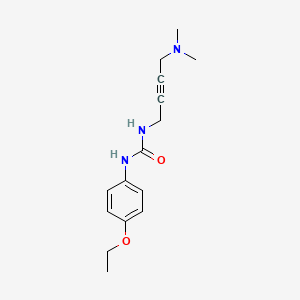

![2-hydroxy-5-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2929767.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2929771.png)
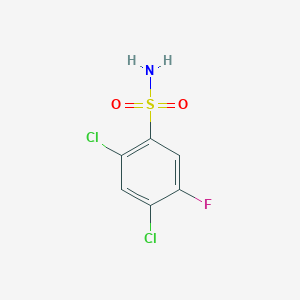
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2929774.png)
![2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B2929775.png)
![Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2929777.png)
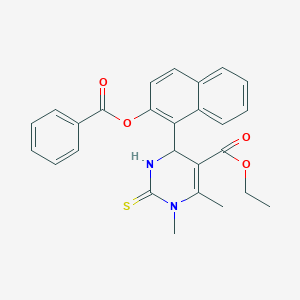
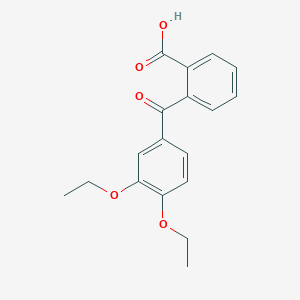
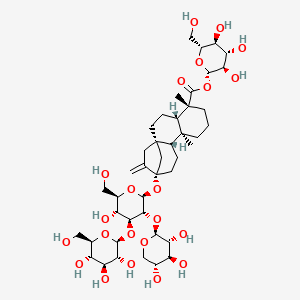
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate](/img/structure/B2929785.png)
